(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]
Overview
Description
OH-C-Chol is a cationic cholesterol derivative that serves as a delivery vehicle for small interfering ribonucleic acid (siRNA). It is known for its ability to form lipoplexes, which are complexes of lipids and nucleic acids, and is used in gene silencing applications .
Mechanism of Action
Target of Action
The primary target of OH-C-Chol, also known as [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-hydroxyethylamino)ethyl]carbamate or (3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate], is the β2-adrenergic receptor . This receptor is a prototypical G protein-coupled receptor and plays a crucial role in various physiological processes .
Mode of Action
OH-C-Chol interacts with its target, the β2-adrenergic receptor, by binding at specific high-affinity sites located near the transmembrane helices 5–7 of the receptor . This interaction limits the receptor’s conformational variability, thereby modulating its function . The mechanism of action is primarily based on this specific binding, with membrane-mediated interactions playing a minor role .
Biochemical Pathways
OH-C-Chol affects several biochemical pathways. It plays a role in the allosteric regulation of the β2-adrenergic receptor . This regulation emerges from specific lipid-protein interactions, which are crucial for the receptor’s function . Additionally, OH-C-Chol is involved in the cholesterol C17 side-chain degradation pathways, which are essential steps in the biosynthesis of steroid drugs .
Pharmacokinetics
It’s known that the physicochemical properties of a molecule, including its lipophilicity and hydrophilicity, significantly influence its adme properties . As OH-C-Chol is a cholesterol derivative, it’s likely to share similar ADME properties with cholesterol.
Result of Action
The interaction of OH-C-Chol with the β2-adrenergic receptor results in the modulation of the receptor’s function . By limiting the receptor’s conformational variability, OH-C-Chol can regulate the receptor’s activity . This regulation can have significant molecular and cellular effects, influencing various physiological processes.
Action Environment
The action, efficacy, and stability of OH-C-Chol can be influenced by various environmental factors. For instance, the presence of liquid H2O can significantly influence the kinetics and mechanisms of reactions involving OH-C-Chol . Moreover, large-scale climate features can influence the variability of OH-C-Chol, affecting its action .
Biochemical Analysis
Biochemical Properties
OH-C-Chol plays a crucial role in biochemical reactions, particularly in the formation of lipoplexes for gene delivery. It interacts with various enzymes, proteins, and other biomolecules. For instance, OH-C-Chol, when combined with dioleoylphosphatidylethanolamine (DOPE), forms lipoplexes that facilitate the delivery of small interfering RNA (siRNA) into cells . These lipoplexes have been shown to accumulate in the liver when administered intravenously in mice . The interactions between OH-C-Chol and siRNA are primarily electrostatic, given the cationic nature of OH-C-Chol, which allows it to bind effectively to the negatively charged siRNA molecules .
Cellular Effects
OH-C-Chol has been observed to influence various cellular processes. In MCF-7 cells, OH-C-Chol, as part of lipoplexes, has been used for siRNA delivery, leading to gene silencing . This compound affects cell signaling pathways, gene expression, and cellular metabolism by facilitating the entry of siRNA into cells, which then interacts with the cellular machinery to silence specific genes . Additionally, OH-C-Chol has been used in cationic nanoparticles to transfect plasmid DNA (pDNA) and siRNA into PC3 mouse xenografts, demonstrating its potential in cancer therapy .
Molecular Mechanism
The molecular mechanism of OH-C-Chol involves its ability to form stable complexes with nucleic acids, such as siRNA and pDNA. These complexes are formed through electrostatic interactions between the cationic OH-C-Chol and the negatively charged nucleic acids . Once formed, these complexes can be taken up by cells through endocytosis. Inside the cell, the acidic environment of the endosomes facilitates the release of the nucleic acids from the complexes, allowing them to interact with the cellular machinery and exert their effects, such as gene silencing or expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of OH-C-Chol have been observed to change over time. The stability of OH-C-Chol in various formulations, such as lipoplexes, is crucial for its effectiveness in gene delivery . Studies have shown that OH-C-Chol, when used in combination with DOPE, forms stable lipoplexes that can effectively deliver siRNA into cells over a period of time .
Dosage Effects in Animal Models
The effects of OH-C-Chol vary with different dosages in animal models. In mice, intravenous administration of OH-C-Chol-containing lipoplexes has shown effective gene silencing in the liver at specific dosages . At higher doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in preclinical studies . The threshold effects and the therapeutic window of OH-C-Chol need to be thoroughly investigated to ensure its safety and efficacy in clinical applications .
Metabolic Pathways
OH-C-Chol is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes and cofactors involved in the formation and degradation of lipoplexes . The metabolic flux and levels of metabolites can be influenced by the presence of OH-C-Chol, particularly in the context of gene delivery systems . Understanding these metabolic pathways is crucial for optimizing the use of OH-C-Chol in therapeutic applications .
Transport and Distribution
The transport and distribution of OH-C-Chol within cells and tissues are critical for its effectiveness in gene delivery. OH-C-Chol is transported into cells primarily through endocytosis, where it forms complexes with nucleic acids . These complexes are then distributed within the cells, with a significant accumulation observed in the liver when administered intravenously in mice . The interactions with transporters and binding proteins, as well as the localization and accumulation of OH-C-Chol, play a crucial role in its therapeutic potential .
Subcellular Localization
The subcellular localization of OH-C-Chol is primarily within the endosomes and lysosomes, where it facilitates the release of nucleic acids from the lipoplexes . The targeting signals and post-translational modifications that direct OH-C-Chol to specific compartments or organelles are essential for its function in gene delivery . Understanding the subcellular localization of OH-C-Chol can provide insights into its mechanism of action and help optimize its use in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
OH-C-Chol is synthesized through a series of chemical reactions involving cholesterol and other reagents. The process typically involves the modification of cholesterol to introduce cationic groups, which enhance its ability to form complexes with nucleic acids. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of OH-C-Chol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
OH-C-Chol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of OH-C-Chol, each with unique properties that make them suitable for different applications in research and industry .
Scientific Research Applications
OH-C-Chol has a wide range of scientific research applications, including:
Gene Delivery: It is used as a delivery vehicle for siRNA, facilitating gene silencing in various cell types.
Drug Delivery: The compound is used in the development of drug delivery systems, particularly for targeting specific tissues or cells.
Bioimaging: OH-C-Chol is employed in bioimaging applications to enhance the visualization of biological processes.
Biomedical Research: It is used in studies related to cancer, cardiovascular diseases, and other medical conditions.
Comparison with Similar Compounds
Similar Compounds
DOPE (Dioleoylphosphatidylethanolamine): Another lipid used in gene delivery applications.
Cholesterol Derivatives: Various cholesterol derivatives are used in similar applications, each with unique properties.
Uniqueness of OH-C-Chol
OH-C-Chol is unique due to its cationic nature, which enhances its ability to form stable complexes with nucleic acids. This property makes it particularly effective for gene delivery and gene silencing applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-hydroxyethylamino)ethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N2O3/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-21-25(37-30(36)34-18-17-33-19-20-35)13-15-31(24,4)29(26)14-16-32(27,28)5/h9,22-23,25-29,33,35H,6-8,10-21H2,1-5H3,(H,34,36)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGTZVIOSLOAM-PTHRTHQKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCNCCO)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCNCCO)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.